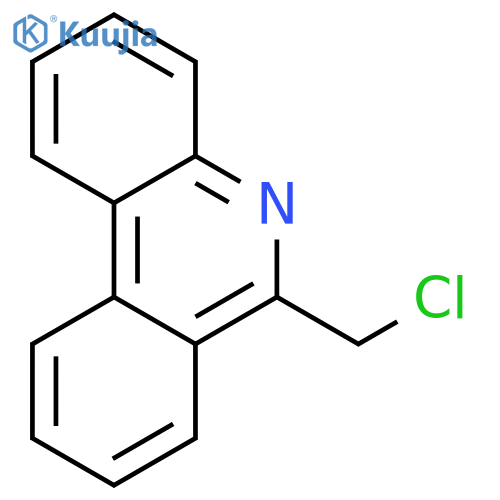

Cas no 40484-36-4 (6-(Chloromethyl)phenanthridine)

6-(Chloromethyl)phenanthridine 化学的及び物理的性質

名前と識別子

-

- Phenanthridine,6-(chloromethyl)-

- 6-(CHLOROMETHYL)PHENANTHRIDINE

- 6-Chlormethyl-phenanthridin

- 6-chloromethylphenanthridine

- 6-chloromethyl-phenanthridine

- 6-chloro-methylphenathridine

- 6-chloromethylphenenthridine

- AC1L5BKD

- AC1Q3U00

- AC1Q3UDK

- chloromethyl-6 phenanthridine

- CTK4I3159

- NSC8011

- SR-01000068792

- 40484-36-4

- SCHEMBL18470455

- NSC-8011

- F73856

- EN300-13379

- MLS001178076

- TRIETHANOLAMINELAURYLSULFATE

- CHEMBL1385350

- DTXSID50278530

- HMS2895J14

- AKOS009003442

- SMR000592670

- Z90124529

- SR-01000068792-1

- 6-(Chloromethyl)phenanthridine

-

- インチ: InChI=1S/C14H10ClN/c15-9-14-12-7-2-1-5-10(12)11-6-3-4-8-13(11)16-14/h1-8H,9H2

- InChIKey: LIFHMKCDDVTICL-UHFFFAOYSA-N

- ほほえんだ: ClCC1=C2C(C=CC=C2)=C2C(C=CC=C2)=N1

計算された属性

- せいみつぶんしりょう: 227.0503

- どういたいしつりょう: 227.0501770g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 243

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.9

- トポロジー分子極性表面積: 12.9Ų

じっけんとくせい

- PSA: 12.89

- LogP: 4.12680

6-(Chloromethyl)phenanthridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C650550-50mg |

6-(Chloromethyl)phenanthridine |

40484-36-4 | 50mg |

$ 95.00 | 2022-06-02 | ||

| Enamine | EN300-13379-1.0g |

6-(chloromethyl)phenanthridine |

40484-36-4 | 95% | 1.0g |

$371.0 | 2023-02-09 | |

| Enamine | EN300-13379-0.5g |

6-(chloromethyl)phenanthridine |

40484-36-4 | 95% | 0.5g |

$271.0 | 2023-02-09 | |

| TRC | C650550-250mg |

6-(Chloromethyl)phenanthridine |

40484-36-4 | 250mg |

$ 320.00 | 2022-06-02 | ||

| Enamine | EN300-13379-0.1g |

6-(chloromethyl)phenanthridine |

40484-36-4 | 95% | 0.1g |

$98.0 | 2023-02-09 | |

| Enamine | EN300-13379-0.05g |

6-(chloromethyl)phenanthridine |

40484-36-4 | 95% | 0.05g |

$66.0 | 2023-02-09 | |

| Enamine | EN300-13379-1000mg |

6-(chloromethyl)phenanthridine |

40484-36-4 | 95.0% | 1000mg |

$371.0 | 2023-09-30 | |

| Enamine | EN300-13379-10000mg |

6-(chloromethyl)phenanthridine |

40484-36-4 | 95.0% | 10000mg |

$1593.0 | 2023-09-30 | |

| 1PlusChem | 1P00CRQQ-250mg |

6-(CHLOROMETHYL)PHENANTHRIDINE |

40484-36-4 | 97% | 250mg |

$287.00 | 2024-05-03 | |

| Aaron | AR00CRZ2-5g |

6-(CHLOROMETHYL)PHENANTHRIDINE |

40484-36-4 | 95% | 5g |

$1504.00 | 2023-12-15 |

6-(Chloromethyl)phenanthridine 関連文献

-

1. Asymmetric rhenium tricarbonyl complexes show superior luminescence properties in live cell imagingLukasz J. Raszeja,Daniel Siegmund,Anna L. Cordes,J?rn Güldenhaupt,Klaus Gerwert,Stephan Hahn,Nils Metzler-Nolte Chem. Commun. 2017 53 905

-

Marina Tranfi? Baki?,Dijana Jadre?ko,Tomica Hrenar,Gordan Horvat,Josip Po?ar,Nives Gali?,Vesna Sokol,Renato Toma?,Sulejman Alihod?i?,Mladen ?ini?,Leo Frkanec,Vladislav Tomi?i? RSC Adv. 2015 5 23900

-

Marcel K?nig,Daniel Siegmund,Lukasz J. Raszeja,Aram Prokop,Nils Metzler-Nolte Med. Chem. Commun. 2018 9 173

6-(Chloromethyl)phenanthridineに関する追加情報

Introduction to 6-(Chloromethyl)phenanthridine (CAS No. 40484-36-4)

6-(Chloromethyl)phenanthridine, with the chemical formula C₁₃H₉ClN₂ and CAS number 40484-36-4, is a significant compound in the field of pharmaceutical chemistry and medicinal research. This heterocyclic aromatic amine derivative has garnered considerable attention due to its unique structural properties and potential applications in drug development. The presence of a chloromethyl functional group at the para position of the phenanthridine core imparts distinct reactivity, making it a valuable intermediate in synthesizing biologically active molecules.

The phenanthridine scaffold, characterized by a fused three-ring system containing two nitrogen atoms, is well-documented for its role in various pharmacological contexts. Compounds derived from phenanthridine have shown promise in targeting neurological disorders, anticancer agents, and antimicrobial applications. The introduction of a chloromethyl substituent enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions that are pivotal in constructing more complex pharmacophores.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of 6-(Chloromethyl)phenanthridine, which has spurred interest in its utility across multiple therapeutic domains. Researchers have leveraged this compound to develop novel derivatives with enhanced binding affinity and selectivity for specific biological targets. For instance, studies have explored its potential as a precursor in designing small-molecule modulators of protein-protein interactions, particularly those involving transcription factors and signaling pathways implicated in chronic diseases.

In the realm of medicinal chemistry, the reactivity of the chloromethyl group allows for facile coupling with nucleophiles such as amines, thiols, and alcohols, enabling the construction of diverse molecular architectures. This versatility has been exploited in generating libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying lead candidates for drug discovery. Notably, derivatives of 6-(Chloromethyl)phenanthridine have been investigated for their potential to modulate enzymes involved in metabolic syndromes and inflammation.

The pharmacological profile of 6-(Chloromethyl)phenanthridine has been further elucidated through structural-activity relationship (SAR) studies. Researchers have demonstrated that subtle modifications around the phenanthridine core can significantly alter biological activity. For example, replacing the chloromethyl group with other electrophilic or hydrophobic moieties can fine-tune binding interactions with biological targets. These insights have guided the design of next-generation compounds with improved pharmacokinetic properties and reduced toxicity.

Moreover, computational modeling and molecular dynamics simulations have played a crucial role in understanding the interactions between 6-(Chloromethyl)phenanthridine derivatives and their targets. These studies have provided valuable insights into binding affinities, entropy-enthalpy contributions, and conformational dynamics, which are essential for optimizing drug-like properties. The integration of experimental data with computational approaches has accelerated the discovery pipeline for novel therapeutics based on this scaffold.

Emerging research also highlights the role of 6-(Chloromethyl)phenanthridine in developing photoactivatable probes for cellular imaging. By incorporating photolabile groups or chromophores into its structure, scientists have created tools that enable real-time visualization of biological processes at the molecular level. Such probes are invaluable for studying dynamic events within living cells and tissues, offering new perspectives on disease mechanisms and therapeutic interventions.

The synthetic utility of 6-(Chloromethyl)phenanthridine extends beyond pharmaceutical applications to material science and agrochemicals. Its ability to undergo cross-coupling reactions with various organic substrates makes it a versatile building block for synthesizing complex polymers and functional materials. Additionally, researchers have explored its potential as an intermediate in developing novel pesticides and herbicides that target specific enzymatic pathways in pests while minimizing environmental impact.

Future directions in the study of 6-(Chloromethyl)phenanthridine include exploring its role in nanomedicine and targeted drug delivery systems. By conjugating this compound with nanoparticles or ligands that recognize specific tissues or diseases, researchers aim to enhance therapeutic efficacy while reducing off-target effects. Such innovations could revolutionize treatment strategies for conditions that are currently challenging to address with conventional therapeutics.

In conclusion,6-(Chloromethyl)phenanthridine (CAS No. 40484-36-4) represents a fascinating compound with broad applications across pharmaceuticals, materials science, and biotechnology. Its unique structural features and reactivity make it a cornerstone in synthetic chemistry and an indispensable tool for medicinal researchers striving to develop innovative treatments for human diseases. As our understanding of its properties continues to evolve, so too will its contributions to advancing scientific knowledge and improving human health.

40484-36-4 (6-(Chloromethyl)phenanthridine) 関連製品

- 1213589-21-9((2R)-2-amino-2-(5-bromo-2-chlorophenyl)ethan-1-ol)

- 794552-65-1(N-4-hydroxy-3-(1H-1,2,4-triazol-3-ylsulfanyl)naphthalen-1-yl-2,4,5-trimethylbenzene-1-sulfonamide)

- 2228276-17-1(4-(1-Bromo-2-methylpropan-2-yl)-3-fluoropyridine)

- 56125-49-6(N-(3-Aminopropyl)-4-methylbenzenesulfonamide)

- 39243-00-0(7-Bromo-5-(pyridin-2-yl)-1H-benzoe1,4diazepine-2(3H)-thione)

- 1003799-61-8(3-fluoro-N-(3-methyl-1-{4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-2-yl}-1H-pyrazol-5-yl)benzamide)

- 2219373-95-0(2-(hydroxymethyl)-1,4-dioxan-2-ylmethanol)

- 2770495-23-1((9H-fluoren-9-yl)methyl N-(3-hydroxy-2,2,4,4-tetramethylcyclobutyl)carbamate)

- 2034392-64-6(N-{2-2-(2,5-dioxopyrrolidin-1-yl)ethoxyethyl}-3-fluoro-4-methoxybenzamide)

- 1447694-51-0(5-Pyrimidinecarboxylic acid, 2-(3-azetidinyl)-, ethyl ester)